molecular formula C20H20O4 B11159267 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11159267
M. Wt: 324.4 g/mol
InChI Key: PDEMCMNMUWWULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a benzopyrone backbone with substituents at positions 4, 5, and 7. The ethyl group at position 4, the 3-methoxybenzyloxy moiety at position 5, and the methyl group at position 7 distinguish it from simpler coumarins. Chromen-2-ones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, though specific data for this compound remain unexplored in the provided evidence .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

4-ethyl-5-[(3-methoxyphenyl)methoxy]-7-methylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-4-15-11-19(21)24-18-9-13(2)8-17(20(15)18)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3

InChI Key

PDEMCMNMUWWULC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7-methyl-2H-chromen-2-one and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methoxybenzyl group is introduced to the chromen-2-one core, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the chromen-2-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromen-2-One Derivatives

Substitution Patterns and Molecular Features

The target compound’s structural uniqueness lies in its substitution pattern (Table 1). Key comparisons include:

Table 1: Structural Comparison of Chromen-2-One Derivatives

Compound Name Position 4 Position 5 Position 7 Key Features
Target Compound Ethyl 3-Methoxybenzyloxy Methyl High lipophilicity due to aromatic and alkyl groups; potential for enhanced membrane permeability
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one () Methyl Benzylamino Hydroxy Polar amino group at position 6; reduced steric bulk compared to target
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one () - Prenyloxy (3-methyl-2-butenyl) Methoxy Prenyl group introduces aliphatic chain flexibility; methoxy enhances electron donation
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate () - Methoxy Ester-linked oxyacetate Ester group increases polarity; formyl at position 6 may enable further derivatization
  • Position 5 : The 3-methoxybenzyloxy group is bulkier and more aromatic than the prenyloxy group in or the methoxy group in , which may influence π-π stacking or receptor interactions.
  • Position 7 : A methyl group in the target compound reduces polarity compared to hydroxy () or methoxy () groups.
Physicochemical and Bioactive Properties

While explicit data for the target compound are unavailable, inferences can be drawn:

  • Lipophilicity : The 3-methoxybenzyloxy and ethyl groups likely increase logP compared to analogs with hydroxy or methoxy groups, favoring passive diffusion across biological membranes.
  • Bioactivity: Substitutions at position 5 are critical for modulating activity. For instance, prenyloxy groups () are associated with antioxidant effects, while benzylamino groups () may enhance antimicrobial activity . The target compound’s aromatic substitution could align with anticancer or anti-inflammatory profiles observed in similar derivatives .

Research Findings and Implications

  • Structural Diversity Drives Function : Substitutions at position 5 (e.g., benzyloxy vs. prenyloxy) significantly alter bioactivity and pharmacokinetics. The target compound’s 3-methoxybenzyloxy group may improve metabolic stability compared to smaller substituents .
  • Synthetic Flexibility : Methods like reductive amination () and etherification (target compound) demonstrate the adaptability of chromen-2-one chemistry for drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.